molecular formula C18H21N7O B14094708 N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14094708
M. Wt: 351.4 g/mol
InChI Key: VAAJLKNCFZSAQO-UHFFFAOYSA-N
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Description

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of hydrazine hydrate, various solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide
  • (2R)-N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxo-3-quinazolinyl)propanamide

Uniqueness

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of triazole, pyrazole, and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H21N7O/c26-17(15-10-14(22-23-15)13-6-3-9-19-11-13)21-18-20-16(24-25-18)8-7-12-4-1-2-5-12/h3,6,9-12H,1-2,4-5,7-8H2,(H,22,23)(H2,20,21,24,25,26)

InChI Key

VAAJLKNCFZSAQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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